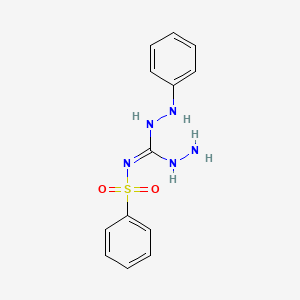

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

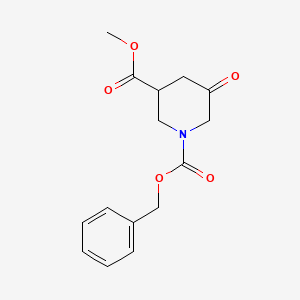

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide, also known as PHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHS is a sulfonamide derivative that is synthesized through a multistep process. Its unique chemical structure and properties make it an ideal candidate for various research applications.

Scientific Research Applications

Anticancer Activity

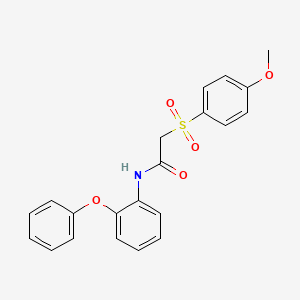

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. The compound’s ability to inhibit carbonic anhydrase IX (CA IX) is particularly noteworthy. CA IX is overexpressed in many solid tumors, and its inhibition can disrupt uncontrolled cell proliferation and tumor hypoxia . Derivatives of this compound have shown significant anti-proliferative activity against breast cancer cell lines, making it a promising candidate for cancer therapy .

Antimicrobial Properties

The same derivatives that show promise in cancer treatment also exhibit antimicrobial properties. By inhibiting CA IX, these compounds can affect the pH regulation in bacteria, potentially leading to new antimicrobial therapies . This dual functionality enhances the compound’s value in pharmaceutical research.

Enzyme Inhibition

The selective inhibition of enzymes like CA IX is crucial for developing targeted therapies. The derivatives of N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide have been shown to possess remarkable selectivity for CA IX over CA II, with inhibition constants in the nanomolar range . This specificity is essential for minimizing side effects and increasing therapeutic efficacy.

Apoptosis Induction

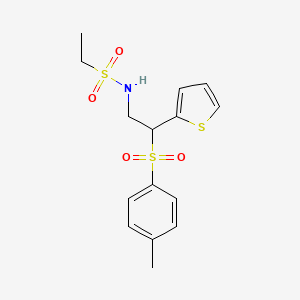

One of the derivatives, identified as 4e, has been able to induce apoptosis in triple-negative breast cancer cell lines. This is achieved by a significant increase in annexin V-FITC percent, indicating the compound’s potential to trigger programmed cell death in cancer cells .

Cellular Uptake Studies

Research has also been conducted on the cellular uptake of these derivatives using High-Performance Liquid Chromatography (HPLC) methods. Understanding how these compounds are absorbed and processed by cells is vital for assessing their therapeutic potential .

Hybridization with Triazoles

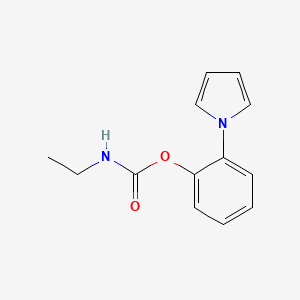

Hybridization with triazoles represents an advanced approach in synthesizing more potent therapeutic candidates. Triazole-benzenesulfonamide hybrids have shown a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic properties . The combination of these pharmacophores could lead to novel treatments with higher potency and fewer side effects.

properties

IUPAC Name |

1-amino-3-anilino-2-(benzenesulfonyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c14-15-13(17-16-11-7-3-1-4-8-11)18-21(19,20)12-9-5-2-6-10-12/h1-10,16H,14H2,(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVYHTZUIVLPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=NS(=O)(=O)C2=CC=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Hydrazino(2-phenylhydrazino)methylene)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)